3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
The compound 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold widely studied for its pharmacological versatility. Its structure features a bicyclic core with a 4-chlorophenyl group at position 3 and a 2-methylphenyl substituent at position 4 (Figure 1). These substituents are critical for modulating lipophilicity, target binding affinity, and metabolic stability, distinguishing it from other derivatives in this class .
Properties
Molecular Formula |
C19H16ClN3O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16ClN3O/c1-11-4-2-3-5-14(11)15-10-16(24)21-19-17(15)18(22-23-19)12-6-8-13(20)9-7-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24) |
InChI Key |
OKGOSBCJQGNRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 4-chlorobenzaldehyde, 2-methylphenylhydrazine, and a suitable pyridine derivative.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of efficient and recyclable catalysts.
Solvents: Selection of environmentally friendly solvents.
Purification: Techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-(2-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The pharmacological activity of pyrazolo[3,4-b]pyridines is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
| Compound Name | Substituents (R3, R4) | Molecular Formula | Molecular Weight (g/mol) | Notable Activity | Key Differences |
|---|---|---|---|---|---|
| Target Compound | 4-Cl-Ph, 2-Me-Ph | C19H16ClN3O | 337.8 | Under investigation | Unique 2-Me-Ph substituent |
| 3-(4-Chlorophenyl)-4-(4-ethylphenyl) derivative | 4-Cl-Ph, 4-Et-Ph | C20H18ClN3O | 351.8 | Enhanced lipophilicity | Ethyl vs. methyl group on Ph |
| 3-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6-one | 4-F-Ph, H | C11H7FN3O | 216.2 | GSK-3 inhibition | Fluorine substitution; no R4 |
| 3-(2-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-6-one | 2-Me-Ph, H | C12H11N3O | 213.2 | Antidepressant activity | Lacks 4-Cl-Ph substituent |
| 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl derivative | 4-Cl-CH2, 3-Me, 1-Ph | C14H11Cl2N3O | 308.2 | Antibacterial activity | Chloromethyl group; different core |
Key Observations:
Substituent Effects on Lipophilicity: The 4-chlorophenyl group increases lipophilicity compared to unsubstituted or fluorophenyl analogs, enhancing membrane permeability .
Biological Activity :
- Fluorophenyl derivatives (e.g., 4-F-Ph) show kinase inhibition (e.g., GSK-3), while chlorophenyl analogs are often explored for antimicrobial or anti-inflammatory applications .
- The absence of a 4-substituent (e.g., in 3-(2-Me-Ph) derivatives) correlates with central nervous system activity, suggesting that the 4-Cl-Ph group in the target compound may redirect its therapeutic niche .
Synthetic Accessibility :
- Derivatives with propargyloxy or methoxy groups (e.g., and ) require multi-step syntheses involving cyclocondensation and chromatography, whereas the target compound’s synthesis is streamlined due to its simpler substituents .
Pharmacokinetic and Mechanistic Insights
- Target Selectivity : Molecular docking studies suggest that the 2-Me-Ph group in the target compound may interact with hydrophobic pockets in enzyme active sites, a feature absent in analogs with polar substituents (e.g., methoxy or propargyloxy groups) .
Biological Activity
The compound 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula: C19H19ClN2
- Molecular Weight: 320.82 g/mol
- CAS Number: 141079-01-8
1. Antiviral Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral activity. A study highlighted that compounds with similar structures could act as inhibitors against various viral infections by modulating key cellular pathways involved in viral replication .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating conditions characterized by chronic inflammation .
3. Enzyme Inhibition
Several studies have reported that pyrazolo[3,4-b]pyridines can act as inhibitors of various enzymes such as JAK1 and GSK3. These enzymes are crucial in signaling pathways related to inflammation and cancer progression. The inhibition of these targets suggests potential applications in oncology and autoimmune diseases .
Case Study 1: Antiviral Activity
A recent study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their antiviral efficacy against influenza virus. The results showed that certain derivatives significantly reduced viral titers in vitro, suggesting a promising avenue for the development of antiviral therapeutics based on this scaffold .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of rheumatoid arthritis, a pyrazolo[3,4-b]pyridine derivative demonstrated a reduction in joint swelling and inflammatory markers. This effect was attributed to the compound's ability to inhibit TNF-alpha production and other pro-inflammatory mediators .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
